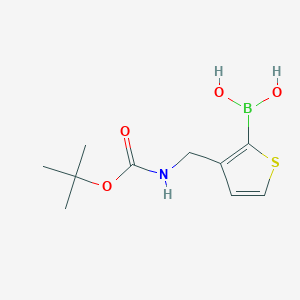
(3-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid is a boronic acid derivative that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or by cyclization of appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters or boranes.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The thiophene ring provides additional stability and electronic properties, enhancing its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
N-Acetyl-L-tryptophan: A derivative of tryptophan used in biochemical studies.
Uniqueness
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid is unique due to its combination of a Boc-protected amine, a thiophene ring, and a boronic acid group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
Propiedades
Fórmula molecular |
C10H16BNO4S |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-17-8(7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) |
Clave InChI |
MHSOTBXBXMIQGF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CS1)CNC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















